

Physical and chemical properties of Methyl 3,5-dichloropicolinate.

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Compound of Interest

Compound Name: **Methyl 3,5-dichloropicolinate**

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An In-depth Technical Guide to Methyl 3,5-dichloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3,5-dichloropicolinate, a halogenated pyridine derivative, represents a molecule of significant interest within the realms of synthetic chemistry and drug discovery. Its unique electronic and structural features, conferred by the presence of two chlorine atoms on the pyridine ring, make it a versatile building block for the synthesis of more complex chemical entities. This guide, intended for the discerning scientific professional, provides a comprehensive overview of the physical and chemical properties of **Methyl 3,5-dichloropicolinate**, alongside detailed protocols for its synthesis and analysis. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document aims to serve as an essential resource for those working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of **Methyl 3,5-dichloropicolinate**.

Structural and General Properties

Methyl 3,5-dichloropicolinate is a solid at room temperature.[\[1\]](#) Its core structure consists of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group at the 2 position.

Figure 1: Chemical Structure of **Methyl 3,5-dichloropicolinate**.

Tabulated Physicochemical Data

Property	Value	Source
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂	[1]
Molecular Weight	206.03 g/mol	[1]
Appearance	Solid	[1]
Boiling Point	271.8 °C at 760 mmHg	[1]
IUPAC Name	methyl 3,5-dichloropyridine-2-carboxylate	[1]
InChI Key	SBQBPKUDXAEALAZ-UHFFFAOYSA-N	[1]
CAS Number	5439-08-7	[1]

Synthesis of Methyl 3,5-dichloropicolinate

The most common and direct route to **Methyl 3,5-dichloropicolinate** is through the esterification of its corresponding carboxylic acid, 3,5-dichloropicolinic acid. The Fischer esterification, a well-established acid-catalyzed reaction, is a suitable method.[\[2\]](#)[\[3\]](#)

Reaction Principle

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[\[2\]](#)

Figure 2: Fischer Esterification Workflow.

Detailed Experimental Protocol: Fischer Esterification

Materials:

- 3,5-Dichloropicolinic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid
- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dichloropicolinic acid in an excess of anhydrous methanol.
- Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.
- Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
- Washing: Wash the combined organic layers with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude **Methyl 3,5-dichloropicolinate**.
- Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.

Chemical Reactivity and Handling

The reactivity of **Methyl 3,5-dichloropicolinate** is primarily dictated by the electron-withdrawing nature of the two chlorine atoms and the ester functionality on the pyridine ring. This makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitrogen atom. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Handling and Storage:

Methyl 3,5-dichloropicolinate should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[1] Store the compound in a tightly sealed container in a cool, dry place.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of **Methyl 3,5-dichloropicolinate**. This section outlines the key spectroscopic and chromatographic techniques that can be employed.

Spectroscopic Analysis

While specific experimental spectra for **Methyl 3,5-dichloropicolinate** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, likely in the downfield region (δ 7.0-9.0 ppm). A singlet corresponding to the methyl ester protons should appear further upfield (δ 3.5-4.0 ppm).
 - ^{13}C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ 160-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with those bonded to chlorine atoms showing characteristic shifts. The methyl carbon will be the most upfield signal (δ 50-60 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around $1720\text{-}1740\text{ cm}^{-1}$). C-Cl stretching vibrations will be observed in the fingerprint region (below 800 cm^{-1}). Aromatic C-H and C=C/C=N stretching vibrations will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (206.03 g/mol). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a specific ratio). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).

Chromatographic Analysis

- Gas Chromatography (GC): GC coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the separation and quantification of **Methyl 3,5-dichloropicolinate**. The choice of column and temperature program will be crucial for achieving good separation from any impurities or starting materials.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) can be used for the analysis of **Methyl 3,5-dichloropicolinate**. A UV detector would be suitable for detection, given the aromatic nature of the compound.

Figure 3: General Analytical Workflow for **Methyl 3,5-dichloropicolinate**.

Conclusion

Methyl 3,5-dichloropicolinate is a valuable synthetic intermediate with well-defined, albeit not extensively documented, physical and chemical properties. This guide has provided a consolidated overview of its characteristics, a detailed protocol for its synthesis via Fischer esterification, and a discussion of relevant analytical techniques. As research in medicinal and agricultural chemistry continues to evolve, the utility of this and similar halogenated heterocycles is likely to expand, making a thorough understanding of their fundamental properties and handling essential for the modern scientist.

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